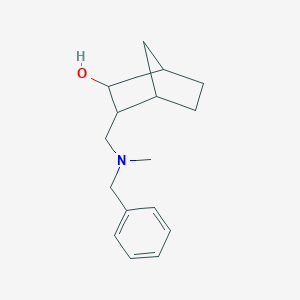

2-Norbornanol, 3-(benzylmethylaminomethyl)-

Beschreibung

The exact mass of the compound 2-Norbornanol, 3-(benzylmethylaminomethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Norbornanol, 3-(benzylmethylaminomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Norbornanol, 3-(benzylmethylaminomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]bicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(10-12-5-3-2-4-6-12)11-15-13-7-8-14(9-13)16(15)18/h2-6,13-16,18H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMYEAYOKNYDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1C2CCC(C2)C1O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995552 | |

| Record name | 3-{[Benzyl(methyl)amino]methyl}bicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74111-27-6 | |

| Record name | 2-Norbornanol, 3-(benzylmethylaminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074111276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{[Benzyl(methyl)amino]methyl}bicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight and formula of 2-Norbornanol, 3-(benzylmethylaminomethyl)-

[1][2][3]

Part 1: Executive Technical Summary

The compound 2-Norbornanol, 3-(benzylmethylaminomethyl)- (CAS: 74111-27-6) represents a privileged scaffold in medicinal chemistry, specifically within the class of rigid bicyclic

This guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and structural validation of this molecule, serving as a foundational reference for drug development workflows.

Part 2: Chemical Identity & Physicochemical Profile[3]

The following data aggregates the core molecular descriptors. In a drug discovery context, these parameters determine lipophilicity (LogP) and blood-brain barrier (BBB) permeability.

Table 1: Molecular Specifications

| Parameter | Technical Specification |

| Chemical Name | 2-Norbornanol, 3-(benzylmethylaminomethyl)- |

| Systematic Name | 3-{[(benzyl)(methyl)amino]methyl}bicyclo[2.2.1]heptan-2-ol |

| CAS Registry Number | 74111-27-6 |

| Molecular Formula | |

| Molecular Weight | 245.36 g/mol |

| Exact Mass | 245.1780 Da |

| Physical State | Crystalline Solid (Free Base) |

| Solubility Profile | Soluble in DCM, MeOH, DMSO; Sparingly soluble in |

| Key Functional Groups | Secondary Alcohol (C2), Tertiary Amine (Side Chain) |

Part 3: Structural Analysis & Stereochemistry

The Norbornane Rigidification Effect

The defining feature of this molecule is the stereochemical vector defined by the C2-hydroxyl and C3-aminomethyl groups. In flexible analogs (e.g., substituted cyclohexanols), the distance between the H-bond donor (OH) and the basic center (N) fluctuates. In the norbornane system, this distance is constrained.

Critical Stereochemical Insight: Research indicates that the biological activity is highly dependent on the endo/exo configuration.

-

Exo-isomerism: The aminomethyl group typically adopts an exo orientation to minimize steric strain with the bridgehead hydrogens.

-

Crystallographic Validation: Early structural studies by Fratini et al. confirmed that in the crystalline state, the 3-(benzylmethylaminomethyl) group favors the exo position, while the hydroxyl group's orientation (endo vs. exo) depends on the reduction method employed during synthesis [1].

Part 4: Synthesis & Experimental Protocols

The synthesis follows a classic Mannich Condensation-Reduction sequence. This route is preferred for its atom economy and the ability to control stereochemistry through reagent selection.

Workflow Visualization

The following diagram outlines the logical flow from starting materials to the final purified scaffold.

Figure 1: Synthetic pathway and quality control checkpoints for the production of the target amino-alcohol.

Detailed Protocol

Step 1: Formation of the Mannich Base (Ketone)

Objective: Functionalize the C3 position of 2-norbornanone.

-

Reactants: Charge a reaction vessel with 2-norbornanone (1.0 eq), paraformaldehyde (1.2 eq), and

-benzylmethylamine (1.0 eq) in ethanol. -

Catalysis: Add a catalytic amount of concentrated HCl (approx. 0.05 eq) to initiate the formation of the iminium ion species.

-

Reaction: Reflux for 4–6 hours. Monitoring by TLC should show the disappearance of norbornanone.

-

Workup: Evaporate solvent. Basify the residue with 10% NaOH to liberate the free amine. Extract with dichloromethane (DCM).

-

Checkpoint: The intermediate, 3-(benzylmethylaminomethyl)-2-norbornanone , exhibits a characteristic ketone carbonyl stretch at

in IR.

Step 2: Stereoselective Reduction

Objective: Convert the ketone to the alcohol while controlling C2 stereochemistry.

-

Setup: Dissolve the Mannich base ketone in dry methanol at

. -

Reduction: Add Sodium Borohydride (

, 1.5 eq) portion-wise.-

Scientist's Note: Hydride attack typically occurs from the less hindered exo face, favoring the formation of the endo-alcohol . If the exo-alcohol is required, bulky reducing agents (e.g., L-Selectride) or Meerwein-Ponndorf-Verley reduction may be used.

-

-

Quench: After 2 hours, quench with saturated

solution. -

Purification: Extract with EtOAc. The crude product can be recrystallized from hexane/ether mixtures to yield the target 2-Norbornanol, 3-(benzylmethylaminomethyl)- .

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes a "self-validating" protocol where specific spectral features confirm the structure.

Proton NMR ( -NMR)

-

The Diagnostic Signal: Look for the proton attached to C2 (CH-OH).

-

Endo-Alcohol: The C2 proton (exo) usually appears as a broad multiplet or doublet of doublets with distinct coupling constants (

) due to interactions with the bridgehead H1 and exo-H3. -

Exo-Alcohol: The C2 proton (endo) typically shows a different splitting pattern (

) due to the dihedral angle relationship with the bridgehead [2].

-

-

Benzylic Protons: The

group will appear as a singlet (or AB system if chiral influence is strong) around

Mass Spectrometry (MS)

-

Parent Ion: ESI(+) mode should yield a strong

peak at 246.18 m/z . -

Fragmentation: Expect a tropylium ion fragment (

) characteristic of the benzyl group.

Part 6: References

-

Fratini, A. V., Britts, K., & Karle, I. L. (1967).[1] The Crystal and Molecular Structure of 3-(N-benzyl-N-methylaminomethyl)-2-norbornanol . Journal of the American Chemical Society, 89(10), 2482–2487. Link

-

PubChem. 2-Norbornanol, 3-(benzylmethylaminomethyl)- (Compound) . National Library of Medicine. Link

-

Krieger, H. (1961). Die Mannich-Reaktion mit Norbornanon-(2) . Suomen Kemistilehti B, 34, 24. (Foundational work on Norbornanone Mannich bases).

Methodological & Application

potential pharmacological activity of 2-Norbornanol, 3-(benzylmethylaminomethyl)- analogs

Application Note: Pharmacological Profiling of 2-Norbornanol, 3-(benzylmethylaminomethyl)- Analogs

Executive Summary & Pharmacological Context

The compound 2-Norbornanol, 3-(benzylmethylaminomethyl)- represents a "privileged scaffold" in medicinal chemistry: a rigid bicyclic

Based on its pharmacophore—a lipophilic norbornane cage, a secondary hydroxyl group (H-bond donor), and a basic tertiary amine side chain—this molecule and its analogs are high-probability candidates for two primary pharmacological classes:

-

NMDA Receptor Antagonists: Similar to Memantine (adamantane derivative) and Ifenprodil, the rigid lipophilic core can occlude the ion channel or bind allosterically to GluN2B subunits, offering neuroprotection.

-

Anticholinergics (mAChR Antagonists): The structural motif mimics Biperiden and Trihexyphenidyl, suggesting utility in treating Parkinsonian tremors or organophosphate poisoning.

This guide provides a standardized workflow for synthesizing, purifying, and screening these analogs to determine their specific therapeutic potential.

Chemical Structure & Stereochemical Considerations

The pharmacological activity of norbornane derivatives is strictly governed by stereochemistry (Endo vs. Exo isomers). The spatial relationship between the C2-Hydroxyl and the C3-Aminomethyl group determines receptor fit.

-

Cis-configuration (Endo,Endo or Exo,Exo): Facilitates intramolecular H-bonding; often mimics "folded" neurotransmitter states.

-

Trans-configuration (Endo,Exo): Often preferred for bridging distant receptor sites (e.g., the aspartate and glycine sites on NMDAR).

Critical QC Step: Before biological testing, you must resolve isomers. A racemic "scramble" will produce noisy, unpublishable data.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the hypothetical binding interactions of the target molecule within the NMDA receptor ion channel, contrasting it with the known ligand Memantine.

Caption: SAR map highlighting the pharmacophore features of the norbornane analog and their predicted interactions with the NMDA receptor complex.

Experimental Protocols

Protocol A: Synthesis & Isomer Resolution (Mannich Route)

Objective: Synthesize the target compound with defined stereochemistry.

-

Mannich Reaction:

-

Reagents: 2-Norbornanone, Paraformaldehyde, N-Benzylmethylamine, HCl (cat), Ethanol.

-

Procedure: Reflux 2-norbornanone with amine and formaldehyde (1:1.1:1.1 equivalents) in EtOH for 12-24h.

-

Product: 3-(benzylmethylaminomethyl)-2-norbornanone (Mannich Base).

-

-

Reduction (Stereocontrol Point):

-

For Endo-Alcohol (Kinetic Control): Use L-Selectride at -78°C. The bulky hydride attacks from the less hindered exo face, pushing the hydroxyl endo.

-

For Exo-Alcohol (Thermodynamic Control): Use NaBH4 in MeOH at reflux.

-

-

Purification:

-

Flash Chromatography (Silica gel).

-

Eluent: DCM:MeOH:NH4OH (90:9:1).

-

Validation: 1H-NMR (NOESY) is required to confirm the cis/trans relationship of protons at C2 and C3.

-

Protocol B: In Vitro NMDA Receptor Binding Assay

Objective: Determine the affinity (

Materials:

-

Rat Forebrain Membranes (rich in NMDAR).

-

Radioligand: [3H]-MK-801 (Specific Activity ~30 Ci/mmol).

-

Non-specific binder: 10

M (+)MK-801 or Ketamine. -

Assay Buffer: 5 mM Tris-HCl, pH 7.4.

Procedure:

-

Preparation: Thaw membranes and homogenize in Assay Buffer.

-

Incubation: In a 96-well plate, combine:

-

50

L [3H]-MK-801 (Final conc: 2 nM). -

50

L Test Compound (Concentration range: -

100

L Membrane suspension (200

-

-

Equilibrium: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Displacement vs. Log[Concentration]. Calculate

and convert to

Protocol C: Functional Calcium Influx Assay (Neuroprotection)

Objective: Verify if binding translates to functional blockade of glutamate-induced excitotoxicity.

System: Primary Cortical Neurons (DIV 14). Indicator: Fluo-4 AM (Calcium Dye).

Steps:

-

Load neurons with Fluo-4 AM (2

M) for 30 min at 37°C. -

Wash cells with Mg2+-free HBSS buffer (Mg2+ blocks NMDA naturally; must be removed to see effect).

-

Pre-treatment: Incubate with Test Compound (1-10

M) for 10 min. -

Challenge: Inject Glutamate (100

M) + Glycine (10 -

Readout: Measure fluorescence kinetics (Ex 488nm / Em 525nm) over 180 seconds.

-

Success Criteria: A >50% reduction in Calcium peak height compared to vehicle control indicates functional antagonism.

Data Presentation & Analysis

Summarize your screening results in the following format to facilitate Lead Optimization decisions.

Table 1: Pharmacological Profile of Norbornane Analogs

| Compound ID | Stereo-isomer | NMDA | AChE | LogP (Calc) | BBB Score* |

| Ref (Memantine) | N/A | 650 | >100 | 2.6 | High |

| Ref (Biperiden) | N/A | >10,000 | 0.5 | 3.8 | High |

| NB-3-BMA (Exo) | Exo, Exo | TBD | TBD | 2.9 | High |

| NB-3-BMA (Endo) | Endo, Endo | TBD | TBD | 2.9 | High |

*BBB Score: Based on CNS MPO (Multi-Parameter Optimization) algorithm taking LogP, pKa, and MW into account.

Validated Screening Workflow

The following flowchart dictates the logical progression from synthesis to in vivo validation.

Caption: Step-by-step decision tree for evaluating the norbornane analogs.

References

-

Rational Design of Conformational Analogues

-

NMDA Receptor Antagonism Mechanisms

- Title: NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms...

- Source: MDPI (Int. J. Mol. Sci.)

-

URL:[Link]

-

Bicyclic Scaffolds in AChE Inhibition

-

Amino Alcohol Modulation of Neurotransmission

-

General Chemistry of Norbornanols

Sources

- 1. Rational design, synthesis, and pharmacological evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid: a novel conformationally restricted glutamic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of acetylcholinesterase activity by bicyclic monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cholinergic Effects of the Phenolic Extract from the Astragalus crenatus Plant: A Computational and Network Pharmacology Study [mdpi.com]

- 4. Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino alcohol modulation of hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Showing Compound 2-Ethyl-1,3,3-trimethyl-2-norbornanol (FDB009411) - FooDB [foodb.ca]

- 7. 2-Norbornanol | C7H12O | CID 79028 - PubChem [pubchem.ncbi.nlm.nih.gov]

computational modeling of 2-Norbornanol, 3-(benzylmethylaminomethyl)- receptor binding

Application Note & Protocol

Topic: Computational Modeling of 2-Norbornanol, 3-(benzylmethylaminomethyl)- Receptor Binding

For: Researchers, Scientists, and Drug Development Professionals

Title: Elucidating Ligand-Receptor Interactions: A Computational Modeling Protocol for 2-Norbornanol, 3-(benzylmethylaminomethyl)- and the Sigma-1 Receptor

Abstract

This document provides a comprehensive guide for the computational analysis of 2-Norbornanol, 3-(benzylmethylaminomethyl)-, a molecule with significant therapeutic potential, and its interaction with the human Sigma-1 Receptor (σ1R). The σ1R is a unique chaperone protein located at the endoplasmic reticulum, implicated in a host of neurological and psychiatric conditions, making it a prime target for drug discovery.[1][2] This guide moves beyond a simple list of commands, offering a rationale-driven protocol that covers system preparation, molecular docking, and results analysis. By grounding our methods in established biophysical principles, this protocol is designed to be a self-validating system, providing researchers with a robust framework to predict binding affinities, visualize interaction modes, and generate actionable hypotheses for further lead optimization and experimental validation.

Introduction & Scientific Context

The journey of a drug from a conceptual molecule to a clinical candidate is fraught with challenges, primarily centered on understanding its mechanism of action at a molecular level.[3] Computational modeling provides an indispensable toolkit to navigate this complexity, offering insights that are often difficult to obtain through experimental methods alone. Our focus here is on 2-Norbornanol, 3-(benzylmethylaminomethyl)-, a compound whose structural motifs—a rigid bicyclic norbornane scaffold and a flexible benzylamine sidechain—are characteristic of ligands targeting the Sigma-1 Receptor (σ1R).[4][5]

The σ1R is not a classical receptor but a ligand-operated chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane (MAM).[6] Here, it modulates a variety of cellular processes, most notably calcium signaling between the ER and mitochondria, and interacts with numerous ion channels and G-protein-coupled receptors.[2][6] Its involvement in neuroprotection, synaptic plasticity, and cellular stress responses has made it a compelling target for diseases like Alzheimer's, neuropathic pain, and certain cancers.[6][7]

The crystal structure of the human σ1R, first solved in 2016, revealed a trimeric assembly with a large, hydrophobic ligand-binding pocket buried within a cupin-like β-barrel domain.[8][9] This structural revelation was a watershed moment, enabling structure-based drug design and the rationalization of existing structure-activity relationships (SAR). This guide leverages these structural insights to build a predictive computational model for our target ligand.

Why Computational Modeling?

The primary objective of this protocol is to predict the most probable binding orientation (pose) of 2-Norbornanol, 3-(benzylmethylaminomethyl)- within the σ1R active site and to estimate the strength of this interaction (binding affinity). This information allows us to:

-

Generate Hypotheses: Identify key amino acid residues responsible for binding.

-

Guide Synthesis: Propose modifications to the ligand to enhance potency or selectivity.

-

Interpret Experimental Data: Provide a molecular basis for observed biological activity.

Foundational Principles & Methodologies

Our workflow integrates several computational techniques, each providing a different piece of the puzzle.

-

Molecular Docking: This is the core of our protocol. Docking algorithms explore a vast conformational space to find the optimal fit between a flexible ligand and a (typically) rigid receptor. The "goodness of fit" is evaluated using a scoring function, which approximates the free energy of binding. We will utilize AutoDock Vina, a widely used and validated open-source docking engine, for its accuracy and speed.[10][11]

-

Pharmacophore Modeling: While not the primary focus of this step-by-step guide, the results from docking can be used to develop a pharmacophore model. This is an abstract representation of the essential steric and electronic features required for binding, such as hydrogen bond donors/acceptors, hydrophobic centroids, and ionizable groups.[4][12]

-

Molecular Dynamics (MD) Simulations: For a more rigorous analysis, the top-ranked docked pose can be subjected to MD simulations. This technique simulates the atomic motions of the entire system (protein, ligand, solvent) over time, allowing for an assessment of the stability of the predicted binding mode and a more accurate calculation of binding free energies.

The Computational Workflow: An Overview

The entire process can be visualized as a multi-stage pipeline, starting from raw structural data and culminating in an analyzed, stable ligand-receptor complex.

Caption: Computational modeling workflow from preparation to analysis.

Detailed Protocol

This section provides a step-by-step methodology. It assumes the user has a working Linux/macOS environment with the requisite software installed.

Required Software:

-

Molecular Visualization: UCSF Chimera or PyMOL

-

Ligand Preparation: Avogadro or ChemDraw

-

Docking Suite: AutoDock Tools (ADT) and AutoDock Vina

Part A: Receptor Preparation (The 'Lock')

Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (water, crystallization aids) and lacks hydrogen atoms, which are critical for calculating interactions. This phase prepares a clean, chemically correct receptor model.

-

Fetch the Structure: Download the crystal structure of the human σ1R. We will use PDB ID: 5HK1 , which is the receptor co-crystallized with the high-affinity ligand PD144418.[9] This gives us a pre-validated binding pocket.

-

Clean the PDB File:

-

Open 5HK1.pdb in UCSF Chimera.

-

The structure is a trimer. For simplicity and computational efficiency, we will work with a single protomer. Select and delete chains B and C.

-

Delete the co-crystallized ligand (PD144418) and all water molecules (HOH). The rationale is that water molecules in the binding site may not be conserved for all ligands and can interfere with the docking search.

-

-

Prepare the Receptor for Docking:

-

Use the Dock Prep tool in UCSF Chimera (or the equivalent in ADT).

-

This tool will add missing hydrogen atoms, assign partial charges using a force field (e.g., AMBER), and repair any missing side chains.

-

Save the prepared receptor as receptor.pdb.

-

-

Convert to PDBQT Format:

-

Using AutoDock Tools (ADT), load receptor.pdb.

-

Go to Grid -> Macromolecule -> Choose. Select the receptor.

-

Save the output file as receptor.pdbqt. This format includes charge information and atom types required by AutoDock Vina.

-

Part B: Ligand Preparation (The 'Key')

Causality: The ligand's 3D conformation, charge distribution, and rotatable bonds must be correctly defined. An inaccurate starting structure can lead to physically unrealistic docking poses.

-

Generate 3D Structure:

-

Draw the 2D structure of 2-Norbornanol, 3-(benzylmethylaminomethyl)- in a chemical drawing program like ChemDraw or Marvin Sketch.

-

Use a 3D structure generation tool (e.g., Avogadro) to convert the 2D drawing into a 3D model.

-

-

Energy Minimization:

-

Perform a geometry optimization using a force field like MMFF94 or UFF. This step finds a low-energy, stable conformation for the ligand.

-

Save the optimized structure as ligand.pdb.

-

-

Convert to PDBQT Format:

-

Open ADT and load ligand.pdb.

-

ADT will automatically detect the "root" of the molecule and define the rotatable bonds. Verify that these are chemically sensible (e.g., single bonds not in rings).

-

Save the final ligand file as ligand.pdbqt.

-

Part C: Molecular Docking with AutoDock Vina

Causality: We must define the search space for the docking algorithm. A grid box that is too large wastes computational time, while one that is too small might miss the true binding site. We use the location of the co-crystallized ligand in 5HK1 as a reliable guide for placing our search box.

-

Define the Grid Box:

-

In ADT or Chimera, load the original 5HK1.pdb (with the PD144418 ligand) and our prepared receptor.pdbqt.

-

Superimpose the receptor structures.

-

Use the "Grid Box" feature in ADT. Center the box on the PD144418 ligand and adjust the dimensions to fully encompass the binding site with a ~4-5 Å buffer on all sides.

-

Record the center coordinates (X, Y, Z) and size dimensions (X, Y, Z).

-

-

Create the Configuration File:

-

Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.

-

Expertise Note: The exhaustiveness parameter controls the computational effort. A value of 8 is standard, but 16-32 provides a more thorough search for final calculations. num_modes specifies how many binding poses to generate.[10]

-

-

Run the Docking Simulation:

-

Open a terminal in the directory containing your files.

-

Execute the command: vina --config conf.txt --log log.txt

-

Part D: Analysis and Interpretation

Causality: The docking output is a set of poses and scores. The raw numbers are meaningless without careful visualization and interpretation in the context of the receptor's chemical environment.

-

Evaluate Binding Scores:

-

Open the log.txt file. Vina will report the binding affinity (in kcal/mol) for each generated pose. The most negative value corresponds to the predicted most stable pose.

-

| Pose # | Binding Affinity (kcal/mol) | RMSD from best pose (Å) |

| 1 | -9.8 | 0.000 |

| 2 | -9.5 | 1.254 |

| 3 | -9.2 | 1.876 |

| ... | ... | ... |

| Table 1: Example output from AutoDock Vina log file. |

-

Visualize Binding Poses:

-

Load receptor.pdbqt and the output file all_poses.pdbqt into PyMOL or Chimera.

-

Examine the top-ranked pose (Pose 1).

-

Identify key interactions. Does the protonated amine on the ligand form a salt bridge or hydrogen bond with an acidic residue like Asp or Glu? Does the benzyl group fit into a hydrophobic pocket? Is the norbornanol's hydroxyl group forming a hydrogen bond?

-

Use the visualization software's tools to find and display hydrogen bonds and measure distances.

-

-

Logical Relationship of Docking Results:

Caption: Relationship between docking outputs and scientific hypothesis.

Project Management: A Sample Timeline

Effective project management is crucial. A Gantt chart helps visualize the timeline and dependencies for a typical computational modeling project.[13][14]

| Task ID | Task Name | Duration (Days) | Start Date | End Date | Dependencies |

| 1 | Literature Review | 3 | Day 1 | Day 3 | - |

| 2 | System & Software Setup | 2 | Day 2 | Day 3 | - |

| 3 | Receptor Preparation | 1 | Day 4 | Day 4 | 1, 2 |

| 4 | Ligand Preparation | 1 | Day 4 | Day 4 | 1, 2 |

| 5 | Docking Simulations | 2 | Day 5 | Day 6 | 3, 4 |

| 6 | Results Analysis | 3 | Day 7 | Day 9 | 5 |

| 7 | Report & Hypothesis Gen. | 2 | Day 10 | Day 11 | 6 |

| 8 | (Optional) MD Setup | 2 | Day 10 | Day 11 | 6 |

| 9 | (Optional) MD Production | 5 | Day 12 | Day 16 | 8 |

Table 2: Sample Gantt chart schedule for a computational modeling project.

Conclusion

This application note has detailed a rigorous, rationale-based protocol for modeling the interaction between 2-Norbornanol, 3-(benzylmethylaminomethyl)- and the human Sigma-1 Receptor. By following these steps, researchers can move beyond simple docking exercises to generate meaningful, experimentally testable hypotheses. The true power of this computational approach lies not in generating a single number, but in providing a three-dimensional interaction map that can guide the intelligent design of next-generation therapeutics targeting the vital σ1R system.

References

-

Gund, T. M., et al. (2003). Molecular Modeling of Sigma 1 Receptor Ligands: A Model of Binding Conformational and Electrostatic Considerations. Journal of Molecular Graphics and Modelling. [Link]

-

Kovalskyy, D., et al. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. MDPI. [Link]

-

Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature. [Link]

-

Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology. [Link]

-

Basile, L., et al. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. [Link]

-

RCSB Protein Data Bank. (2016). 5HK1: Human sigma-1 receptor bound to PD144418. RCSB PDB. [Link]

-

RCSB Protein Data Bank. (2024). 8W4D: Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands. RCSB PDB. [Link]

-

Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]

-

Lomuscio, M. C., et al. (2024). SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction. Digital Discovery. [Link]

-

Ryskamp, D., et al. (2019). Mutational Analysis of Sigma-1 Receptor's Role in Synaptic Stability. Frontiers in Neuroscience. [Link]

-

Digital Healthcare Research. (n.d.). Gantt Chart. dhr.od.nih.gov. [Link]

-

Meegle. (n.d.). Free Download Drug Development Gantt Chart Template. Meegle. [Link]

-

KanBo. (n.d.). 11 Ways Gantt Charts Revolutionize Project Management for Pharmaceutical Heads. KanBo. [Link]

-

Molecular Bioinformatics. (n.d.). Molecular Docking Tutorial. bioinformatica.unito.it. [Link]

-

Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]

-

Office Timeline. (2022). Top examples of timelines, Gantt charts, and roadmaps for the Pharma industry. Office Timeline. [Link]

-

EdrawMax. (2024). Drug Development and Sales Gantt Chart. EdrawMax Templates. [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 2. YouTube. [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

-

Heena, D. (2020). Molecular docking tutorial Part 02. YouTube. [Link]

-

PubChem. (n.d.). 2-Norbornanol. National Institutes of Health. [Link]

-

Browne, E. P., et al. (2017). Development and Validation of a Computational Model for Androgen Receptor Activity. Chemical Research in Toxicology. [Link]

-

Klimt, M., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]

-

Open Access LMU. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Ludwig-Maximilians-Universität München. [Link]

-

Wu, G., et al. (2021). Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular modeling of sigma 1 receptor ligands: a model of binding conformational and electrostatic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00722K [pubs.rsc.org]

- 7. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of the human σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gantt Chart | Digital Healthcare Research [digital.ahrq.gov]

- 14. 11 Ways Gantt Charts Revolutionize Project Management for Pharmaceutical Heads - KanBo [kanboapp.com]

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)-

Welcome to the technical support center for the stereoselective synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)-. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this complex bicyclic amino alcohol. The inherent steric demands of the norbornane system present unique challenges, particularly in controlling the stereochemistry at the C2 and C3 positions. This document is designed to help researchers navigate these challenges, optimize reaction conditions, and achieve their desired stereoisomer with high fidelity.

The synthesis of this target molecule is typically approached in two key stages:

-

Introduction of the Aminomethyl Group: A Mannich reaction is commonly employed to install the benzylmethylaminomethyl moiety at the C3 position of a norbornanone precursor.[1][2][3]

-

Stereoselective Reduction: The subsequent reduction of the C2 carbonyl is the critical stereochemistry-determining step, yielding the desired 2-norbornanol product.

This guide is structured to address specific problems that may arise during these stages.

Overall Synthetic Workflow

The logical pathway from a common starting material, 2-norbornanone, to the final product involves a two-step sequence. First, a Mannich reaction creates the C-C bond at the C3 position, followed by a diastereoselective reduction of the ketone.

Caption: Synthetic pathway for the target molecule.

Part 1: Troubleshooting the Mannich Reaction

The Mannich reaction is an aminoalkylation that forms a β-amino-carbonyl compound, known as a Mannich base, from an enolizable ketone, formaldehyde, and a secondary amine.[1][2][4]

FAQ 1: Why is my Mannich reaction failing or giving low yields?

Question: I am reacting 2-norbornanone with formaldehyde and benzylmethylamine hydrochloride, but I am isolating mostly unreacted starting material. What are the common causes for failure?

Answer:

Low yields in the Mannich reaction of norbornanone can typically be attributed to three factors: iminium ion formation, enolization of the ketone, and reaction conditions.

-

Inefficient Iminium Ion Formation: The reaction proceeds through an electrophilic iminium ion, formed from benzylmethylamine and formaldehyde.[2][3] Using the pre-formed hydrochloride salt of the amine is crucial as the slightly acidic conditions favor iminium ion formation and prevent unwanted side reactions like polymerization of formaldehyde.[2] Ensure the amine hydrochloride is dry and of high quality.

-

Poor Enolization: Norbornanone, while enolizable, may require specific conditions to form the nucleophilic enol or enolate needed to attack the iminium ion. The reaction is typically run in an alcoholic solvent like ethanol or isopropanol, which facilitates both enolization and dissolution of the amine salt.

-

Reaction Temperature and Time: This condensation reaction often requires heating to proceed at a reasonable rate. Refluxing in ethanol for several hours is a common starting point. If the reaction is too slow, ensure the temperature is adequate and consider extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition from prolonged heating.

Protocol: Synthesis of 3-(benzylmethylaminomethyl)-2-norbornanone

-

To a round-bottom flask, add 2-norbornanone (1.0 eq), benzylmethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.5 eq).

-

Add absolute ethanol as the solvent.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove unreacted acid and amine salt.

-

Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the organic layer.

-

The crude product, the Mannich base, can be purified by column chromatography on silica gel.

Part 2: Challenges in the Stereoselective Reduction

The reduction of the 3-substituted 2-norbornanone is the most critical step for establishing the final stereochemistry. The rigid, bridged structure of the norbornane skeleton creates significant steric hindrance, which dictates the facial selectivity of the reduction.

Troubleshooting Guide: Poor Diastereoselectivity

Symptom: The reduction of 3-(benzylmethylaminomethyl)-2-norbornanone yields a mixture of diastereomers (exo- and endo-alcohols) with a low diastereomeric excess (d.e.).

Core Problem: The hydride reagent is attacking the carbonyl from both the sterically hindered endo face and the less hindered exo face. In norbornanones, attack generally occurs from the exo face to yield the endo alcohol. However, the presence of a bulky substituent at the C3 position complicates this, potentially directing the reagent to the endo face.

Caption: General stereochemical pathways for hydride reduction of norbornanones.

Possible Causes & Solutions

| Possible Cause | Scientific Rationale | Suggested Solution |

| Small Reducing Agent | Small hydride reagents like sodium borohydride (NaBH₄) are less sensitive to the steric environment of the bicyclic system. They can more easily approach from the more hindered face, leading to lower selectivity.[5] | Use a bulkier reducing agent. Reagents like L-Selectride (lithium tri-sec-butylborohydride) or K-Selectride (potassium tri-sec-butylborohydride) are significantly larger. Their steric bulk enhances the inherent facial bias of the substrate, dramatically increasing the selectivity for attack from the less hindered face.[5] |

| High Reaction Temperature | Higher temperatures provide more kinetic energy, which can overcome the activation energy barrier for the less favored pathway (endo-attack). This erodes the kinetic control necessary for high stereoselectivity.[5][6] | Lower the reaction temperature. Perform the reduction at low temperatures, such as 0 °C, -42 °C, or even -78 °C (dry ice/acetone bath). Lower temperatures enforce kinetic control, favoring the pathway with the lowest activation energy.[6] |

| Chelation Control | The nitrogen and oxygen atoms in the substrate can potentially chelate with a metal cation from the hydride reagent (e.g., Li⁺ from LiAlH₄). This can lock the substrate in a specific conformation, altering the accessibility of the carbonyl faces and changing the stereochemical outcome. | Change the solvent or cation. If chelation is suspected to be causing the undesired selectivity, switching to a less coordinating solvent or a reagent with a different cation (e.g., NaBH₄, which has a less coordinating cation than LiAlH₄) can disrupt this effect. |

FAQ 2: How do I confirm the stereochemistry of my final product?

Question: I have synthesized my 2-norbornanol product. What are the best methods to determine if I have the exo or endo alcohol and to quantify the diastereomeric ratio?

Answer:

Confirming the stereochemistry of substituted norbornanols requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

-

¹H NMR Spectroscopy: The most reliable method is to analyze the coupling constants of the proton at C2 (the carbon bearing the hydroxyl group).

-

An endo-proton (on an exo-alcohol) typically shows a small coupling constant (J ≈ 0-2 Hz) to the adjacent bridgehead proton (C1).

-

An exo-proton (on an endo-alcohol) typically shows a larger coupling constant (J ≈ 4-6 Hz) to the adjacent bridgehead proton. This difference arises from the dihedral angle between the C2-H bond and the C1-H bond, as described by the Karplus relationship.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can provide definitive proof. For example, irradiation of the C2-endo-proton should show a spatial correlation (NOE) to the C7-syn proton on the methylene bridge, whereas the C2-exo-proton will not.

-

Quantification of Diastereomeric Ratio: The diastereomeric ratio can be determined by integrating the well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum. If signals overlap, analysis of the ¹³C NMR spectrum or analysis by chiral High-Performance Liquid Chromatography (HPLC) may be necessary.

References

-

Chemistry LibreTexts. (2023). Mannich Reaction. [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

-

Grayson, S. M., et al. (2006). Synthesis and characterization of norbornanediol isomers and their fluorinated analogues. Journal of Organic Chemistry, 71(1), 341-4. [Link]

-

Wikipedia. (n.d.). Mannich reaction. [Link]

-

ChemRxiv. (2021). Stereogenesis in Organic Addition Reactions: Cram's Steric Control vs Charge-Transfer Control. A Natural Bond Orbital Analysis. [Link]

-

Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry, 85(12), 7803-7816. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing the Synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)-

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)-. As a valued member of the scientific community, this resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of this target molecule. Our guidance is grounded in established chemical principles and practical laboratory experience to empower you to overcome common challenges and optimize your reaction conditions.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)-, providing concise and actionable answers.

Q1: What is the overall synthetic strategy for 2-Norbornanol, 3-(benzylmethylaminomethyl)-?

The synthesis is a two-step process. The first step is a Mannich reaction involving 2-norbornanone, formaldehyde, and N-methylbenzylamine to produce the intermediate, 3-(benzylmethylaminomethyl)-2-norbornanone.[1][2] The second step involves the stereoselective reduction of the ketone functionality of the Mannich base to yield the desired 2-Norbornanol, 3-(benzylmethylaminomethyl)-.

Q2: Why is formaldehyde typically used as a pre-polymer (paraformaldehyde)?

Formaldehyde is a gas at room temperature, making it difficult to handle. Paraformaldehyde, a solid polymer of formaldehyde, is a convenient and stable source that depolymerizes in situ under the reaction conditions to provide monomeric formaldehyde for the Mannich reaction.

Q3: What is the role of the acid catalyst in the Mannich reaction?

The Mannich reaction is typically performed under acidic conditions. The acid catalyzes the formation of the electrophilic Eschenmoser's salt intermediate from formaldehyde and N-methylbenzylamine. It also promotes the enolization of the 2-norbornanone, which is the nucleophilic species in the reaction.[1][3]

Q4: What are the primary side reactions to be aware of during the Mannich reaction?

The most common side reaction is the formation of polymeric byproducts from the self-condensation of formaldehyde or the reaction of the product with excess formaldehyde and 2-norbornanone.[4] Another potential issue is a retro-Mannich reaction, where the product reverts to the starting materials, particularly under harsh work-up conditions.[5]

Q5: What factors influence the stereochemistry of the ketone reduction in the second step?

The reduction of the 2-norbornanone derivative is subject to steric hindrance. The bulky bicyclic [2.2.1] heptane core directs the hydride attack from the less hindered exo face, typically leading to the endo-alcohol as the major product. The choice of reducing agent can also influence the stereoselectivity.[6][7]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific experimental issues.

Mannich Reaction Troubleshooting

Problem 1: Low or no yield of the Mannich base, 3-(benzylmethylaminomethyl)-2-norbornanone.

-

Question: My TLC analysis shows only starting materials (2-norbornanone and N-methylbenzylamine) even after prolonged reaction time. What could be the issue?

-

Answer:

-

Inactive Paraformaldehyde: Ensure the paraformaldehyde is of good quality and has been properly stored. Old or improperly stored paraformaldehyde may not depolymerize efficiently. Consider using freshly opened reagent.

-

Insufficient Acid Catalyst: The formation of the reactive iminium ion is acid-catalyzed. Ensure the correct stoichiometry of the acid catalyst (e.g., hydrochloric acid) is used.

-

Low Reaction Temperature: While high temperatures can lead to side reactions, a temperature that is too low may result in a sluggish reaction. A moderate temperature, such as refluxing in ethanol or isopropanol, is often optimal.

-

Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since paraformaldehyde is a solid.

-

Problem 2: Formation of a significant amount of white, insoluble polymer.

-

Question: A large amount of white precipitate formed in my reaction flask, which is not the desired product. What is this and how can I prevent it?

-

Answer:

-

Cause: This is likely due to the self-polymerization of formaldehyde. This can be exacerbated by high concentrations of formaldehyde or localized "hot spots" in the reaction mixture.

-

Solution:

-

Slow Addition: Instead of adding all the paraformaldehyde at once, consider adding it portion-wise over a period of time.

-

Temperature Control: Avoid excessive heating, as this can accelerate the polymerization of formaldehyde. Maintain a steady reflux.

-

Solvent Choice: Using a solvent in which all reactants are soluble can help to minimize localized high concentrations.

-

-

Problem 3: Complex mixture of products observed by TLC or NMR.

-

Question: My crude product shows multiple spots on the TLC plate, and the 1H NMR is complex and difficult to interpret. What are the likely side products?

-

Answer:

-

Bis-alkylation: It is possible for the initial Mannich product to react again with formaldehyde and another molecule of 2-norbornanone, leading to a bis-adduct. To minimize this, use a slight excess of the amine and formaldehyde relative to the ketone.

-

Retro-Mannich Reaction: During workup, especially if heated or under strongly acidic or basic conditions, the Mannich base can decompose back to its starting materials.[5] Ensure a mild workup procedure.

-

Aldol Condensation: Although less common under these conditions, self-condensation of 2-norbornanone is a possibility.

-

Reduction Reaction Troubleshooting

Problem 4: Incomplete reduction of the ketone.

-

Question: My TLC or IR analysis of the crude product shows the presence of both the starting ketone and the product alcohol. How can I drive the reaction to completion?

-

Answer:

-

Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride). A common ratio is 1.5 to 2.0 equivalents relative to the ketone.

-

Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, dry reagent.

-

Reaction Time and Temperature: While the reduction is often rapid at room temperature, some sterically hindered ketones may require longer reaction times or slightly elevated temperatures. Monitor the reaction by TLC until the starting material is consumed.

-

Problem 5: Low isolated yield after workup.

-

Question: The reduction appears complete by TLC, but my isolated yield is low after extraction. What could be the cause?

-

Answer:

-

Emulsion Formation: The presence of the amine functionality can lead to the formation of emulsions during aqueous workup. To break emulsions, add a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent.

-

Product Solubility: The amino alcohol product may have some solubility in the aqueous layer, especially if the pH is acidic. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Adjusting the pH of the aqueous layer to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate can help to ensure the amine is in its free base form and more soluble in the organic phase.

-

Purification Troubleshooting

Problem 6: Difficulty in purifying the final product by column chromatography.

-

Question: My product streaks badly on the silica gel column, and I am getting poor separation from impurities. What can I do?

-

Answer:

-

Amine-Silica Interaction: The basic amine group in your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.

-

Solutions:

-

Add a Base to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.5-1%), into your eluent system can neutralize the acidic sites on the silica gel and improve the chromatography.[8]

-

Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel column.[8]

-

Convert to a Salt: In some cases, it may be beneficial to purify the product as a salt (e.g., hydrochloride salt) and then neutralize it in a subsequent step.

-

-

III. Experimental Protocols

Step 1: Synthesis of 3-(benzylmethylaminomethyl)-2-norbornanone (Mannich Reaction)

Materials:

-

2-Norbornanone

-

Paraformaldehyde

-

N-methylbenzylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO3)

-

Sodium chloride (NaCl)

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-norbornanone (1.0 eq).

-

Add N-methylbenzylamine (1.1 eq) and paraformaldehyde (1.2 eq).

-

Add ethanol as the solvent (approximately 5-10 mL per gram of 2-norbornanone).

-

To this suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(benzylmethylaminomethyl)-2-norbornanone. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)- (Ketone Reduction)

Materials:

-

3-(benzylmethylaminomethyl)-2-norbornanone (from Step 1)

-

Sodium borohydride (NaBH4)[9]

-

Methanol

-

Water

-

Dichloromethane (CH2Cl2)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the crude or purified 3-(benzylmethylaminomethyl)-2-norbornanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Norbornanol, 3-(benzylmethylaminomethyl)-.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 0.5-1% triethylamine.

IV. Data Presentation

Table 1: Reagent Stoichiometry for the Synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)-

| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 2) |

| 2-Norbornanone | 1.0 | - |

| N-methylbenzylamine | 1.1 | - |

| Paraformaldehyde | 1.2 | - |

| Hydrochloric Acid | 0.1 | - |

| 3-(benzylmethylaminomethyl)-2-norbornanone | - | 1.0 |

| Sodium Borohydride | - | 1.5 |

Table 2: Expected Spectroscopic Data for Key Compounds

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| 2-Norbornanone | 2.6-2.8 (m, 2H, bridgehead), 1.2-2.1 (m, 8H) | ~218 (C=O), 49.8, 45.2, 37.7, 35.3, 27.2, 24.2 | ~1740 (C=O)[10][11] |

| 3-(benzylmethylaminomethyl)-2-norbornanone | 7.2-7.4 (m, 5H, Ar-H), 3.5-3.7 (s, 2H, Ar-CH2), 2.2-2.4 (m), 2.1-2.2 (s, 3H, N-CH3), 1.2-2.0 (m) | ~218 (C=O), ~138 (Ar-C), 128-129 (Ar-CH), ~62 (Ar-CH2), ~58 (N-CH2), ~42 (N-CH3), other aliphatic signals | ~1740 (C=O), ~2780-2820 (C-H stretch of N-CH3) |

| 2-Norbornanol, 3-(benzylmethylaminomethyl)- | 7.2-7.4 (m, 5H, Ar-H), 3.5-3.8 (m, 1H, CH-OH), 3.5-3.7 (s, 2H, Ar-CH2), 2.2-2.4 (m), 2.1-2.2 (s, 3H, N-CH3), 1.0-1.9 (m) | ~138 (Ar-C), 128-129 (Ar-CH), ~75 (CH-OH), ~62 (Ar-CH2), ~58 (N-CH2), ~42 (N-CH3), other aliphatic signals | ~3400 (br, O-H), ~2780-2820 (C-H stretch of N-CH3) |

Note: The exact chemical shifts and coupling patterns will depend on the specific stereoisomers formed and the solvent used for analysis. The data presented are approximate values based on similar structures.[12][13]

V. Visualization of Key Processes

Reaction Mechanism

Caption: Overall synthetic pathway for 2-Norbornanol, 3-(benzylmethylaminomethyl)-.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

-

National Center for Biotechnology Information. "2-Norbornanol." PubChem Compound Database, CID=79028, [Link] (accessed Feb. 13, 2026).

-

Constantino, M. G.; da Silva, G. V. J.; de Oliveira Matias, L. G. "Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction." Química Nova, 1998 , 21(6), 720-724.

-

Wigfield, D. C.; Phelps, D. J. "Kinetics, Stereochemistry, and Mechanism of the Sodium Borohydride Reduction of Alkyl-Substituted Cyclohexanones." The Journal of Organic Chemistry, 1976 , 41(3), 501-507.

-

Chemistry LibreTexts. "Mannich Reaction." [Link] (accessed Feb. 13, 2026).

-

Organic Chemistry Tutor. "Mannich Reaction." [Link] (accessed Feb. 13, 2026).

-

Wikipedia. "Mannich reaction." [Link] (accessed Feb. 13, 2026).

-

AdiChemistry. "Mannich Reaction | Mechanism | Explanation | Applications." [Link] (accessed Feb. 13, 2026).

-

Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." [Link] (accessed Feb. 13, 2026).

-

Chemistry LibreTexts. "2: Reduction of Organic Compounds (Experiment)." [Link] (accessed Feb. 13, 2026).

-

SciELO. "Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction." [Link] (accessed Feb. 13, 2026).

-

PubMed. "Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction." [Link] (accessed Feb. 13, 2026).

-

Organic Syntheses. "Procedure 19." [Link] (accessed Feb. 13, 2026).

-

YouTube. "Mannich reaction." [Link] (accessed Feb. 13, 2026).

-

PS #6 Practice Questions – Mechanisms (Mannich Reaction; Electrophilic Aromatic Substitution).

-

Sorbtech. "Amino Acid Purification - Column Chromatography." [Link] (accessed Feb. 13, 2026).

-

National Institute of Standards and Technology. "Bicyclo[2.2.1]heptan-2-ol." NIST Chemistry WebBook, [Link] (accessed Feb. 13, 2026).

-

Organic Synthesis. "Sodium Borohydride (NaBH4) Reduction." [Link] (accessed Feb. 13, 2026).

-

PubMed. "Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations." [Link] (accessed Feb. 13, 2026).

-

National Institute of Standards and Technology. "endo-2-Methyl-2-norbornanol." NIST Chemistry WebBook, [Link] (accessed Feb. 13, 2026).

-

National Institute of Standards and Technology. "2-Norbornanone." NIST Chemistry WebBook, [Link] (accessed Feb. 13, 2026).

-

YouTube. "Column Chromatography." [Link] (accessed Feb. 13, 2026).

-

Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" [Link] (accessed Feb. 13, 2026).

-

National Institute of Standards and Technology. "2-Norbornanone." NIST Chemistry WebBook, [Link] (accessed Feb. 13, 2026).

-

WebAssign. "Experiment 3 - Reduction of a Ketone." [Link] (accessed Feb. 13, 2026).

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. biotage.com [biotage.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 2-Norbornanone [webbook.nist.gov]

- 11. 2-Norbornanone [webbook.nist.gov]

- 12. 2-Norbornanol | C7H12O | CID 79028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Bicyclo[2.2.1]heptan-2-ol [webbook.nist.gov]

Technical Support Center: Strategies for Solubilizing 2-Norbornanol, 3-(benzylmethylaminomethyl)- for Bioassays

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Norbornanol, 3-(benzylmethylaminomethyl)- in aqueous systems for bioassays. Poor solubility can lead to inaccurate, unreliable, and non-reproducible experimental results. This document provides a structured, science-backed approach to systematically overcome these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Norbornanol, 3-(benzylmethylaminomethyl)- that affect its solubility?

This molecule possesses two distinct features that govern its solubility profile. Firstly, the bicyclic norbornane ring and the benzyl group are large, rigid, and nonpolar, contributing to the compound's hydrophobicity and thus poor aqueous solubility. Secondly, and most importantly for our strategy, the side chain contains a tertiary amine group (-N(CH₃)(CH₂Ph)). This amine is a weak base and can be protonated to form a positively charged ammonium salt. This ionization dramatically increases the molecule's polarity and its ability to interact favorably with water, thereby enhancing solubility.[1][2]

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

This common phenomenon is known as "precipitation upon dilution" or "crashing out."[3][4][5] The compound is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this concentrated stock is introduced into a largely aqueous environment (like cell culture media or assay buffer), the solvent properties change drastically. The final DMSO concentration, which should be kept low (typically <0.5%) to avoid cellular toxicity, is insufficient to maintain the solubility of the hydrophobic compound.[6][7][8] The water molecules cannot adequately solvate the nonpolar regions of the molecule, causing it to precipitate out of the solution.[9]

Q3: What is the most effective first step to improve the solubility of this compound?

For any ionizable compound, especially one containing an amine group, pH adjustment is the primary and most effective strategy.[][11] By lowering the pH of the solvent, you increase the concentration of protons (H⁺), which then protonate the basic tertiary amine. The equilibrium shifts towards the formation of the highly soluble cationic salt form of your compound. This is a simple and powerful technique to significantly boost aqueous solubility.[12][13]

Q4: What is a suitable pH range to target for this compound?

The key is to adjust the pH of the solution to be well below the pKa of the tertiary amine. The pKa of a conjugate acid of a typical tertiary amine is in the range of 9 to 11.[14][15] According to the Henderson-Hasselbalch equation, to ensure that >99% of the amine is in its protonated, soluble form, the pH of the solution should be at least 2 units below the pKa. Therefore, a target pH range of 4.0 to 6.5 is an excellent starting point. This range is often compatible with many biological assays.

Q5: What are the alternative strategies if pH adjustment is not sufficient or is incompatible with my assay?

If pH adjustment alone is insufficient or if your specific bioassay is highly sensitive to pH changes, two other effective strategies can be employed:

-

Co-solvents : The use of water-miscible organic solvents, in addition to DMSO, can help increase the solubility of hydrophobic compounds.[][16] Solvents like ethanol or Polyethylene Glycol 400 (PEG 400) can be used in small, non-toxic concentrations to reduce the overall polarity of the aqueous medium.[17]

-

Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate the nonpolar parts of a drug molecule, like the norbornane and benzyl groups, forming an inclusion complex that has significantly improved aqueous solubility.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative for this purpose.[23][24][25]

Part 2: Troubleshooting Guide & Experimental Protocols

Issue: Compound Precipitation in Aqueous Media

When encountering precipitation, a systematic approach is crucial. The following workflow provides a decision-making process to efficiently identify the optimal solubilization strategy.

Caption: Troubleshooting workflow for solubility enhancement.

Mechanism of Solubility Enhancement via Amine Protonation

The fundamental principle behind the pH adjustment strategy is the chemical equilibrium of the tertiary amine group in an acidic aqueous environment.

Caption: Protonation of the tertiary amine increases solubility.

Protocol 2.1: Solubility Enhancement by pH Adjustment

This protocol details the preparation of a weakly acidic stock solution to ensure the compound remains protonated and soluble upon dilution.

Materials:

-

2-Norbornanol, 3-(benzylmethylaminomethyl)-

-

Dimethyl Sulfoxide (DMSO)

-

1 M Hydrochloric Acid (HCl), sterile-filtered

-

Sterile deionized water

-

Target aqueous assay buffer (e.g., PBS, HBSS, or cell culture medium)

Procedure:

-

Prepare an Acidic Co-solvent: Create a 10 mM HCl solution in 50% DMSO/water. To do this, add 10 µL of 1 M HCl to 490 µL of sterile water, then add 500 µL of DMSO. Mix thoroughly.

-

Prepare Concentrated Stock: Dissolve the compound in the acidic co-solvent to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication if needed. The compound should dissolve completely to form a clear solution.

-

Serial Dilution: Perform serial dilutions of the acidic stock solution directly into your final aqueous assay buffer to reach the desired working concentrations.

-

Final pH Check (Optional but Recommended): For the highest working concentration, measure the final pH to ensure it is within a range compatible with your assay.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of the acidic co-solvent (without the compound) to the assay buffer, corresponding to the highest concentration used.

Protocol 2.2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for creating a compound-cyclodextrin inclusion complex, an excellent alternative when pH modification is not feasible.[26][27]

Materials:

-

2-Norbornanol, 3-(benzylmethylaminomethyl)-

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Ethanol or DMSO

-

Target aqueous assay buffer

Procedure:

-

Prepare HP-β-CD Solution: Prepare a 20% (w/v) stock solution of HP-β-CD in your target assay buffer. To do this, dissolve 2 g of HP-β-CD in a final volume of 10 mL of buffer. Stir vigorously. Gentle warming (to ~40°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

-

Prepare Concentrated Compound Stock: Dissolve the compound in a minimal amount of a suitable organic solvent like ethanol or DMSO to create a very high concentration stock (e.g., 100-200 mM).

-

Form the Complex: While vigorously stirring the HP-β-CD solution, slowly add the concentrated compound stock dropwise. The molar ratio of HP-β-CD to the compound should be at least 5:1 to ensure efficient encapsulation.

-

Equilibrate: Continue to stir the mixture at room temperature for a minimum of 2-4 hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex.

-

Use in Assay: The resulting clear solution contains the water-soluble compound-cyclodextrin complex and can be used for your bioassay.

-

Vehicle Control: The vehicle control for this experiment must be the 20% HP-β-CD solution with an equivalent amount of the organic solvent used in step 2.

Part 3: Data Summary & Visualization

Table 1: Comparison of Solubilization Strategies

| Strategy | Mechanism of Action | Pros | Cons / Assay Compatibility Issues |

| pH Adjustment | Protonates the tertiary amine to form a highly soluble cationic salt.[11] | Simple, cost-effective, and highly effective for basic compounds.[] | May not be suitable for assays highly sensitive to pH changes; potential for compound instability at very low pH. |

| Co-solvents | Reduces the overall polarity of the aqueous medium, increasing the solubility of hydrophobic molecules.[] | Easy to implement; can be combined with pH adjustment. | The final concentration must be kept very low (<0.5% for DMSO, <1% for Ethanol) to avoid cell toxicity or enzyme inhibition.[28][29][30][31] |

| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic parts of the molecule in its nonpolar cavity, presenting a soluble complex.[23] | Highly effective, low cellular toxicity, does not alter the bulk pH of the medium.[24][32] | Can be more expensive; may interfere with receptor-binding assays; requires a specific vehicle control.[23] |

References

-

What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25). Retrieved from [Link]

-

What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? | ResearchGate. (2014, October 14). Retrieved from [Link]

-

Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17). Retrieved from [Link]

-

PH adjustment: Significance and symbolism. (2026, January 7). Retrieved from [Link]

-

DMSO usage in cell culture - LifeTein. (2023, February 1). Retrieved from [Link]

-

Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. (2023, October 5). Retrieved from [Link]

-

solubility enhancement -by pH change & complexation | PPT - Slideshare. Retrieved from [Link]

-

Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. (2024, December 16). Retrieved from [Link]

-

Considerations regarding use of solvents in in vitro cell based assays - PMC. Retrieved from [Link]

-

5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Retrieved from [Link]

-

How can I increase the solubility to perform an enzyme assay? - ResearchGate. (2015, April 7). Retrieved from [Link]

-

Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent | Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

-

Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. Retrieved from [Link]

-

CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase - Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

(PDF) Cyclodextrins for Delivery of Biotechnology Based Drugs - ResearchGate. (2014, October 3). Retrieved from [Link]

-

Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. Retrieved from [Link]

-

Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry - YouTube. (2021, May 16). Retrieved from [Link]

-

Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC. Retrieved from [Link]

-

Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Retrieved from [Link]

-

The Use of Cyclodextrins in Pharmaceutical Formulations. (2024, February 29). Retrieved from [Link]

-

2-Norbornanol | C7H12O | CID 79028 - PubChem - NIH. Retrieved from [Link]

-

Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs - ResearchGate. (2015, October 16). Retrieved from [Link]

-

How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015, February 5). Retrieved from [Link]

-

Amine - Wikipedia. Retrieved from [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved from [Link]

-

pKa of the tertiary amines as function of the concentration of the main species at equilibrium in each blend after CO2 absorption at 40°C. … - ResearchGate. Retrieved from [Link]

-

Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC. Retrieved from [Link]

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Retrieved from [Link]

-

Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Retrieved from [Link]

-

Protein precipitation and denaturation by dimethyl sulfoxide - PubMed - NIH. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lifetein.com [lifetein.com]

- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. ijpsonline.com [ijpsonline.com]

- 18. mdpi.com [mdpi.com]

- 19. ijpcbs.com [ijpcbs.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. australiansciencejournals.com [australiansciencejournals.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. reddit.com [reddit.com]

- 30. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)-